![molecular formula C21H17NO5S B14187801 {[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid CAS No. 920982-20-3](/img/structure/B14187801.png)
{[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid is a complex organic compound that features a carbazole moiety linked to an acetic acid group through an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid typically involves multiple steps. One common route starts with the sulfonylation of carbazole to introduce the 4-methylbenzenesulfonyl group. This is followed by the etherification of the sulfonylated carbazole with a suitable acetic acid derivative under basic conditions. The reaction conditions often involve the use of strong bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
{[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the sulfonyl group or to reduce other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group or the ether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler hydrocarbon.
科学的研究の応用
Chemistry
In chemistry, {[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound could be used to study the effects of carbazole derivatives on biological systems. Its potential interactions with proteins and other biomolecules make it a candidate for drug development studies.
Medicine
In medicine, this compound might be explored for its therapeutic potential. Carbazole derivatives have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of {[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
Carbazole: The parent compound, carbazole, is a well-known heterocyclic aromatic compound with various applications.
4-Methylbenzenesulfonyl Chloride: This compound is used in the sulfonylation step of the synthesis and has similar reactivity.
Acetic Acid Derivatives: Various acetic acid derivatives can be used in the etherification step.
Uniqueness
What sets {[9-(4-Methylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid apart is its combination of a carbazole moiety with a sulfonyl group and an acetic acid linkage
特性
CAS番号 |
920982-20-3 |
|---|---|
分子式 |
C21H17NO5S |
分子量 |
395.4 g/mol |
IUPAC名 |
2-[9-(4-methylphenyl)sulfonylcarbazol-2-yl]oxyacetic acid |
InChI |
InChI=1S/C21H17NO5S/c1-14-6-9-16(10-7-14)28(25,26)22-19-5-3-2-4-17(19)18-11-8-15(12-20(18)22)27-13-21(23)24/h2-12H,13H2,1H3,(H,23,24) |
InChIキー |
CFUDBEWJWALWEI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C4=C2C=C(C=C4)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


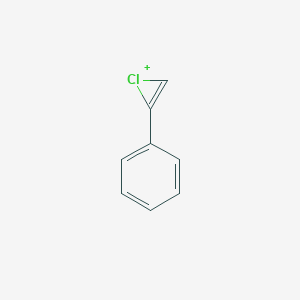

![2-(4'-Methyl[1,1'-biphenyl]-4-yl)ethyl selenocyanate](/img/structure/B14187728.png)
![3-benzyl-10-methyl-2-propylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14187741.png)
![[Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol](/img/structure/B14187750.png)
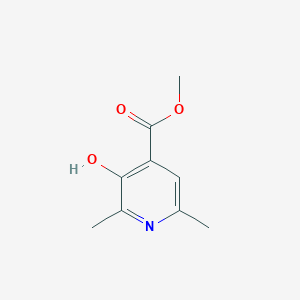

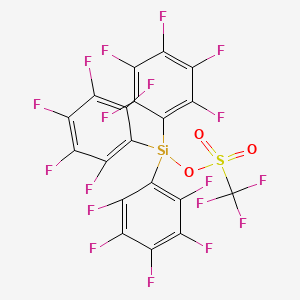
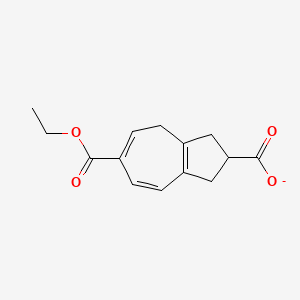
![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1,2,4-thiadiazol-3-amine](/img/structure/B14187784.png)
![3-{[2,5-Bis(dodecyloxy)-4-iodophenyl]ethynyl}-1,10-phenanthroline](/img/structure/B14187793.png)
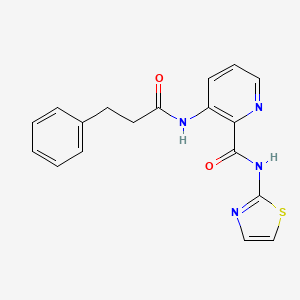
![2-Ethyl-8-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14187797.png)
![4-tert-Butyl-2-[(4-nitrophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14187815.png)
